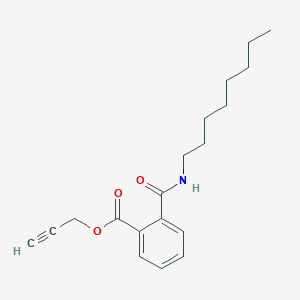![molecular formula C18H15FN2O2 B5911162 (4Z)-2-(3-fluorophenyl)-4-[(4-methoxyphenyl)methylidene]-5-methylpyrazol-3-one](/img/structure/B5911162.png)
(4Z)-2-(3-fluorophenyl)-4-[(4-methoxyphenyl)methylidene]-5-methylpyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-2-(3-fluorophenyl)-4-[(4-methoxyphenyl)methylidene]-5-methylpyrazol-3-one is a synthetic organic compound that belongs to the class of pyrazolones This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxyphenyl group, and a pyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(3-fluorophenyl)-4-[(4-methoxyphenyl)methylidene]-5-methylpyrazol-3-one typically involves the condensation of 3-fluorobenzaldehyde with 4-methoxybenzaldehyde in the presence of a suitable base, followed by cyclization with hydrazine hydrate. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 80-100°C)
Catalyst/Base: Sodium hydroxide or potassium carbonate
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This can involve the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4Z)-2-(3-fluorophenyl)-4-[(4-methoxyphenyl)methylidene]-5-methylpyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4Z)-2-(3-fluorophenyl)-4-[(4-methoxyphenyl)methylidene]-5-methylpyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation and pain. Additionally, it can interact with DNA or proteins, affecting cellular processes and potentially leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-2-(3-chlorophenyl)-4-[(4-methoxyphenyl)methylidene]-5-methylpyrazol-3-one
- (4Z)-2-(3-bromophenyl)-4-[(4-methoxyphenyl)methylidene]-5-methylpyrazol-3-one
- (4Z)-2-(3-methylphenyl)-4-[(4-methoxyphenyl)methylidene]-5-methylpyrazol-3-one
Uniqueness
Compared to its analogs, (4Z)-2-(3-fluorophenyl)-4-[(4-methoxyphenyl)methylidene]-5-methylpyrazol-3-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
(4Z)-2-(3-fluorophenyl)-4-[(4-methoxyphenyl)methylidene]-5-methylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c1-12-17(10-13-6-8-16(23-2)9-7-13)18(22)21(20-12)15-5-3-4-14(19)11-15/h3-11H,1-2H3/b17-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMQFPMTAZQACG-YVLHZVERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(C=C2)OC)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC=C(C=C2)OC)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-(4-tert-butylbenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911090.png)
![N-[(Z)-(5-bromofuran-2-yl)methylideneamino]-2-(4-methylanilino)acetamide](/img/structure/B5911099.png)
![N-[(Z)-(4-chlorophenyl)methylideneamino]-2-(2-methylanilino)acetamide](/img/structure/B5911102.png)
![N-[(Z)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-2-(4-methylanilino)acetamide](/img/structure/B5911117.png)
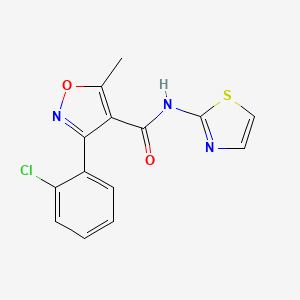
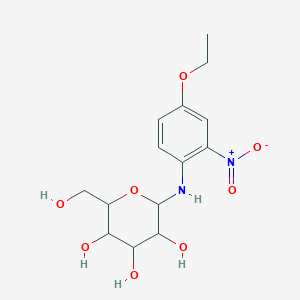
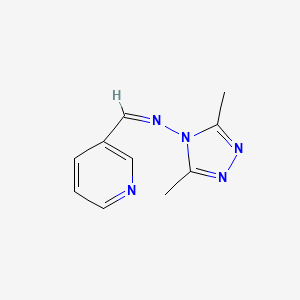
![(2-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenoxy)acetic acid](/img/structure/B5911137.png)
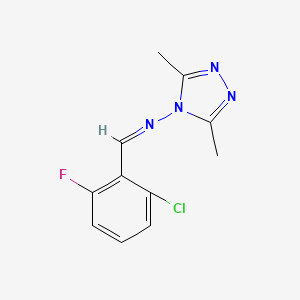
![N-[(E)-pyridin-4-ylmethylideneamino]pyrazine-2-carboxamide](/img/structure/B5911156.png)
![4-[(Z)-{[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]IMINO}METHYL]-N,N-DIMETHYLANILINE](/img/structure/B5911167.png)
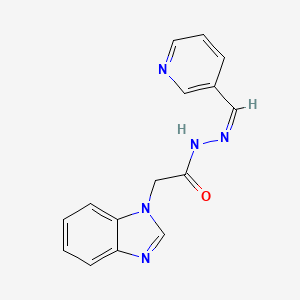
![(Z)-N-{4-[(4-Methylphenyl)methyl]piperazin-1-YL}-1-(4-nitrophenyl)methanimine](/img/structure/B5911180.png)
